molecular formula C19H18N2O2 B3849441 N-(2-ethoxyphenyl)-N'-1-naphthylurea

N-(2-ethoxyphenyl)-N'-1-naphthylurea

Cat. No.: B3849441
M. Wt: 306.4 g/mol
InChI Key: HTTBCRSROVQEOX-UHFFFAOYSA-N
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Description

N-(2-Ethoxyphenyl)-N'-1-naphthylurea is a urea derivative characterized by a central urea (NHCONH) backbone substituted with a 2-ethoxyphenyl group and a 1-naphthyl group. The 1-naphthyl group contributes aromatic bulk, which may affect steric hindrance and π-π stacking in supramolecular or biological systems.

Properties

IUPAC Name

1-(2-ethoxyphenyl)-3-naphthalen-1-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-2-23-18-13-6-5-11-17(18)21-19(22)20-16-12-7-9-14-8-3-4-10-15(14)16/h3-13H,2H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTTBCRSROVQEOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Differences :

  • Substituent : Methoxy (–OCH₃) vs. ethoxy (–OCH₂CH₃).
  • Molecular Weight : ~310.3 g/mol (methoxy) vs. ~324.4 g/mol (ethoxy), based on molecular formulas (C₁₈H₁₆N₂O₂ vs. C₁₉H₁₈N₂O₂).
  • Physicochemical Properties: The ethoxy group increases lipophilicity (logP ~3.8 vs.

Table 1: Methoxy vs. Ethoxy Urea Derivatives

Property N-(2-Methoxyphenyl)-N'-1-naphthylurea N-(2-Ethoxyphenyl)-N'-1-naphthylurea
Molecular Formula C₁₈H₁₆N₂O₂ C₁₉H₁₈N₂O₂
Molecular Weight (g/mol) 310.3 324.4
logP (Predicted) 3.2 3.8
Key Applications Biochemical screening Hypothesized: Catalysis, materials

N-(2-Ethoxyphenyl)-N'-(4-Ethylphenyl)-ethylenediamide (CAS 23949-66-8)

Key Differences :

  • Functional Group : Ethylenediamide (–N–C(=O)–C(=O)–N–) vs. urea (–NH–C(=O)–NH–).
  • Substituents : 4-Ethylphenyl vs. 1-naphthyl.
  • Properties: The diamide structure enables stronger metal-ion chelation (e.g., Cu²⁺, Fe³⁺), making it suitable for catalytic materials.

Research Findings :

  • Ethylenediamide derivatives exhibit stability in polar solvents (e.g., DMF) and are used in organic electronics due to their planar, conjugated structure .
  • Urea derivatives may outperform diamides in hydrogen-bond-driven self-assembly but are less effective in metal coordination .

N-(2-Ethoxyphenyl)-N'-(2-Ethylphenyl)oxamide

Key Differences :

  • Functional Group : Oxamide (–N–C(=O)–C(=O)–N–) vs. urea.
  • Substituents : 2-Ethylphenyl vs. 1-naphthyl.
  • Properties : Oxamides exhibit higher rigidity and thermal stability (decomposition >250°C) due to dual carbonyl groups. Ureas typically degrade at lower temperatures (~200°C) .

2-Ethoxy-N-(2-fluorophenyl)-1-naphthamide

Key Differences :

  • Functional Group : Amide (–C(=O)–NH–) vs. urea.
  • Substituents : Fluorophenyl vs. ethoxyphenyl.
  • Properties : The fluorine atom increases electronegativity, enhancing metabolic stability but reducing solubility. Amides are less basic than ureas, affecting pH-dependent behavior .

Table 2: Functional Group Comparison

Property Urea Diamide Oxamide Amide
Hydrogen-Bond Donors 2 0 0 1
Metal Coordination Weak Strong Moderate Weak
Thermal Stability (°C) ~200 >220 >250 ~180

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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